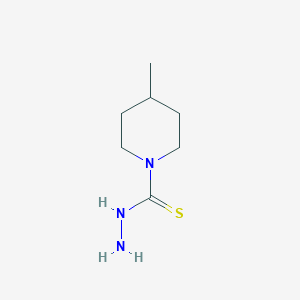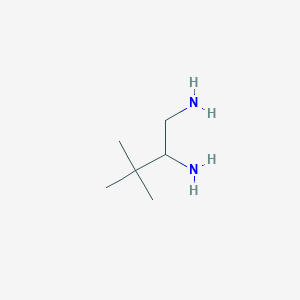
N,N'-bis(1-cyclohexyl-1H-benzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1N3-BIS(1-CYCLOHEXYL-1H-13-BENZODIAZOL-5-YL)-5-NITROBENZENE-13-DICARBOXAMIDE is a complex organic compound that features a benzodiazole core with cyclohexyl and nitrobenzene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N3-BIS(1-CYCLOHEXYL-1H-13-BENZODIAZOL-5-YL)-5-NITROBENZENE-13-DICARBOXAMIDE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1N3-BIS(1-CYCLOHEXYL-1H-13-BENZODIAZOL-5-YL)-5-NITROBENZENE-13-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodiazole core can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzodiazole core.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N1N3-BIS(1-CYCLOHEXYL-1H-13-BENZODIAZOL-5-YL)-5-NITROBENZENE-13-DICARBOXAMIDE would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit key enzymes. In a biochemical context, it could bind to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1N3-BIS(1-CYCLOHEXYL-1H-13-BENZODIAZOL-5-YL)-5-NITROBENZENE-13-DICARBOXAMIDE include other benzodiazole derivatives with various substituents. These might include:
1H-Benzodiazole-5-carboxamide derivatives: Compounds with different substituents on the benzodiazole core.
Cyclohexyl-substituted benzodiazoles: Compounds with cyclohexyl groups attached to the benzodiazole ring.
Nitrobenzene derivatives: Compounds with nitro groups attached to a benzene ring.
Uniqueness
The uniqueness of N1N3-BIS(1-CYCLOHEXYL-1H-13-BENZODIAZOL-5-YL)-5-NITROBENZENE-13-DICARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C34H35N7O4 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
1-N,3-N-bis(1-cyclohexylbenzimidazol-5-yl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C34H35N7O4/c42-33(37-24-11-13-31-29(18-24)35-20-39(31)26-7-3-1-4-8-26)22-15-23(17-28(16-22)41(44)45)34(43)38-25-12-14-32-30(19-25)36-21-40(32)27-9-5-2-6-10-27/h11-21,26-27H,1-10H2,(H,37,42)(H,38,43) |
InChI Key |
RFOQPNZJHWYOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])C(=O)NC5=CC6=C(C=C5)N(C=N6)C7CCCCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-({7,9-Dioxo-6,10-dioxaspiro[4.5]decan-8-YL}methyl)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11091054.png)
![2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate](/img/structure/B11091057.png)

![2-amino-4-{4-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11091077.png)
![N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine](/img/structure/B11091080.png)

![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11091091.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11091094.png)
![diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11091101.png)

![15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione](/img/structure/B11091115.png)
![8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11091132.png)
![N,N'-bis(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11091133.png)

